molecular formula C9H9FO3 B8370049 4-Fluoro-2-methoxy-6-methyl benzoic acid

4-Fluoro-2-methoxy-6-methyl benzoic acid

Cat. No. B8370049
M. Wt: 184.16 g/mol
InChI Key: ODMBJNSTIMKWRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-2-methoxy-6-methyl benzoic acid is a useful research compound. Its molecular formula is C9H9FO3 and its molecular weight is 184.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Fluoro-2-methoxy-6-methyl benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoro-2-methoxy-6-methyl benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Fluoro-2-methoxy-6-methyl benzoic acid

Molecular Formula

C9H9FO3

Molecular Weight

184.16 g/mol

IUPAC Name

4-fluoro-2-methoxy-6-methylbenzoic acid

InChI

InChI=1S/C9H9FO3/c1-5-3-6(10)4-7(13-2)8(5)9(11)12/h3-4H,1-2H3,(H,11,12)

InChI Key

ODMBJNSTIMKWRC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C(=O)O)OC)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of TMEDA (1.95 mL, 19.2 mmol) in anhydrous THF (8 mL) at −78° C. was slowly added a solution of sec-BuLi (1.4 M solution in cyclohexane, 18.5 mL, 25.8 mmol), followed by a solution of 4-fluoro-2-methyl-benzoic acid (44, 1.0 g, 5.88 mmol) in anhydrous THF (2 mL) at −78° C. under an atmosphere of N2. The mixture stirred at −78° C. for 2 h before a solution of methyl iodide (1.46 mL, 23.5 mmol) in anhydrous THF (2 mL) was added slowly. The mixture was stirred at same temperature for 1 h before it was warmed up to room temperature and quenched with H2O. The crude mixture was diluted with H2O (10 mL) and extracted with EtOAc (10 mL). Aqueous layer was collected and acidified with 2 M HCl, followed by extraction by EtOAc (2×20 mL). The combined organic layers were dried over Na2SO4, filtered, and concentrated under reduced pressure. The resulting residue was chromatographed over silica gel (Isco CombiFlash Companion unit, 40 g Redisep column, 20% to 50% EtOAc/hexane) to give 4-fluoro-2-methoxy-6-methyl benzoic acid as a white solid (45, 0.18 g, 16%): 1H NMR (300 MHz, CDCl3) δ 6.53-6.62 (m, 2H), 3.90 (s, 1H), 2.48 (s, 1H); MS (ESI+) m/z 185 (M+H).
Name
Quantity
1.95 mL
Type
reactant
Reaction Step One
Quantity
18.5 mL
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
1.46 mL
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
reactant
Reaction Step Three

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